Fmoc-L-Lys (Boc)-OH-13C6,15N2

Description

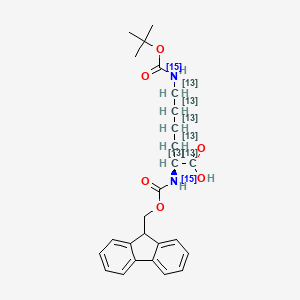

The exact mass of the compound Fmoc-Lys(Boc)-OH-13C6,15N2 is 476.24023554 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-6-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](1,2,3,4,5,6-13C6)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1/i8+1,9+1,14+1,15+1,22+1,23+1,27+1,28+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRUUWFGLGNQLI-OYSAUITLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745886 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850080-89-6 | |

| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine-1,2,3,4,5,6-13C6-N2,N6-15N2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850080-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 850080-89-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ for Researchers and Drug Development Professionals

Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a high-purity, isotopically labeled amino acid derivative that serves as a critical building block in advanced biochemical and pharmaceutical research. Its unique structure, incorporating stable isotopes of carbon (¹³C) and nitrogen (¹⁵N), alongside orthogonal protecting groups, makes it an indispensable tool for quantitative proteomics, peptide synthesis, and structural biology studies. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.

Core Compound Specifications

Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a derivative of the amino acid L-lysine. The α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group.[1] Critically, the entire six-carbon backbone and both nitrogen atoms of the lysine (B10760008) core are replaced with their stable heavy isotopes, ¹³C and ¹⁵N, respectively.[1] This isotopic labeling introduces a precise mass shift, which is fundamental to its application in mass spectrometry-based quantitative analysis.[1]

| Property | Value |

| Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine-¹³C₆,¹⁵N₂ |

| Synonyms | Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, Nα-Fmoc-Nε-Boc-L-lysine-¹³C₆,¹⁵N₂ |

| CAS Number | 850080-89-6[2][3][4] |

| Molecular Formula | C₂₀¹³C₆H₃₂¹⁵N₂O₆[5] |

| Molecular Weight | 476.48 g/mol [2][3][4][6] |

| Mass Shift | M+8 (compared to the unlabeled counterpart)[2][6] |

| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[2][6] |

| Chemical Purity | ≥97% (CP)[2][6] |

| Appearance | Solid[2][6] |

| Melting Point | 130-135 °C[2][6][7] |

| Storage Temperature | 2-8°C[2][3][6] |

Key Applications

The unique characteristics of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ make it a versatile reagent in several advanced scientific fields:

-

Quantitative Proteomics (SILAC): It is extensively used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1] In this technique, one population of cells is grown in a medium containing the "heavy" labeled lysine, while a control population is grown with the natural "light" lysine. When the protein lysates from these two populations are mixed, the mass difference of 8 Daltons for each lysine-containing peptide allows for precise relative quantification of protein abundance using mass spectrometry.[1]

-

Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, it is a fundamental building block for the synthesis of isotopically labeled peptides.[1] These labeled peptides are invaluable as internal standards for quantitative mass spectrometry assays, for studying enzyme kinetics, and as probes in various biological assays. The orthogonal Fmoc and Boc protecting groups allow for selective deprotection and chain elongation during the synthesis process.[1]

-

Structural Biology (NMR): The incorporation of ¹³C and ¹⁵N isotopes enhances the signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This labeling strategy simplifies spectral analysis and aids in the determination of the three-dimensional structure and dynamics of peptides and proteins.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Isotopically Labeled Peptide

This protocol outlines the manual synthesis of a short peptide incorporating Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and other required Fmoc-amino acids

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent like HCTU

-

Hydroxybenzotriazole (HOBt) or equivalent

-

20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

DMF, Dichloromethane (DCM), Diethyl ether

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ (3 equivalents relative to the resin loading) with a coupling reagent like DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

After complete coupling, wash the resin extensively with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the TFA cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the TFA solution by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the labeled peptide by mass spectrometry.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for a two-plex SILAC experiment using Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ to produce the "heavy" lysine.

Materials:

-

Cell line auxotrophic for lysine

-

SILAC-grade DMEM or RPMI 1640 medium, deficient in L-lysine and L-arginine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-lysine (unlabeled)

-

"Heavy" L-lysine (¹³C₆,¹⁵N₂-L-lysine - to be prepared from Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ or purchased directly)

-

L-arginine (unlabeled)

-

Cell culture flasks/plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA)

-

Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, trypsin)

Methodology:

-

Preparation of SILAC Media:

-

Prepare two types of media: "Light" and "Heavy".

-

To the lysine-deficient base medium, add dialyzed FBS (typically 10%).

-

For the "Light" medium, supplement with unlabeled ("light") L-lysine and L-arginine to normal concentrations.

-

For the "Heavy" medium, supplement with ¹³C₆,¹⁵N₂-L-lysine ("heavy") and unlabeled L-arginine.

-

-

Cell Culture and Labeling:

-

Split the cell line into two populations.

-

Culture one population in the "Light" medium and the other in the "Heavy" medium.

-

Passage the cells for at least five cell doublings to ensure >95% incorporation of the labeled amino acid.[8]

-

-

Experimental Treatment:

-

Once labeling is complete, apply the experimental condition (e.g., drug treatment) to one of the cell populations (e.g., the "Heavy" population) while the other serves as a control (e.g., the "Light" population).

-

-

Cell Harvest and Lysis:

-

Harvest both cell populations separately.

-

Lyse the cells using an appropriate lysis buffer.

-

-

Protein Quantification and Mixing:

-

Determine the protein concentration of each lysate.

-

Mix equal amounts of protein from the "Light" and "Heavy" lysates.

-

-

Protein Digestion:

-

Reduce and alkylate the cysteine residues in the mixed protein sample.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Desalt the resulting peptide mixture.

-

Analyze the peptides by LC-MS/MS.

-

The relative quantification of peptides is determined by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the mass spectra.

-

Safety and Handling

Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ should be handled in a laboratory setting by trained professionals. Standard personal protective equipment, including safety glasses and gloves, should be worn.[2][6] Store the compound at 2-8°C, protected from light and moisture, to ensure its stability.[2][3][6]

This technical guide provides a foundational understanding of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and its applications. For specific experimental optimizations, researchers should consult relevant literature and adapt the protocols to their particular systems.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. portlandpress.com [portlandpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. jpt.com [jpt.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide to Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopically labeled amino acid Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, a critical reagent in modern proteomics, structural biology, and drug development.

Chemical Structure and Properties

Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a derivative of the amino acid L-lysine, strategically modified with protecting groups and stable isotopes to make it suitable for specific advanced applications. The Nα-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it ideal for Fmoc-based solid-phase peptide synthesis (SPPS).[1] The ε-amino group of the lysine (B10760008) side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, which prevents unwanted side reactions during peptide synthesis.[1]

The key feature of this compound is the isotopic labeling. The lysine backbone contains six Carbon-13 (¹³C) isotopes and two Nitrogen-15 (¹⁵N) isotopes.[2][3] This labeling introduces a precise mass shift, enabling accurate quantification in mass spectrometry-based proteomics and facilitating structural studies by nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Chemical Structure Diagram

Caption: Chemical structure of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.

Physicochemical Properties

A summary of the key quantitative data for Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀¹³C₆H₃₂¹⁵N₂O₆ | [1][2] |

| Molecular Weight | 476.48 g/mol | [3][4] |

| CAS Number | 850080-89-6 | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 130-135 °C | [3][5] |

| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [3] |

| Chemical Purity | ≥97% | [3] |

| Mass Shift | M+8 | [3] |

| Storage Temperature | 2-8°C | [3][6] |

| Solubility | Soluble in organic solvents (DMF, DMSO) | [1] |

Experimental Protocols

Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a versatile tool employed in several advanced experimental workflows. Below are detailed methodologies for its application in Solid-Phase Peptide Synthesis (SPPS), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ into a peptide sequence using standard Fmoc/tBu chemistry.

Objective: To synthesize a peptide containing an isotopically labeled lysine residue.

Materials:

-

Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂

-

Appropriate solid support resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

-

Other required Fmoc-protected amino acids

-

Coupling reagents (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, or Collidine)

-

Fmoc deprotection solution (20% piperidine (B6355638) in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

SPPS reaction vessel

-

Shaker/rocker

Methodology:

-

Resin Preparation:

-

Place the desired amount of resin in the reaction vessel.

-

Swell the resin in DMF for at least 30 minutes.

-

-

Loading of the First Amino Acid (if not pre-loaded):

-

If using a resin that requires loading of the first amino acid, follow standard esterification or amidation protocols.

-

-

Fmoc Deprotection:

-

Drain the solvent from the resin.

-

Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the deprotection step for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Coupling of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and a slightly lower molar equivalent of the coupling reagent (e.g., HCTU) in DMF.

-

Add 6-10 equivalents of a base (e.g., DIPEA) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

-

-

Chain Elongation:

-

Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Fmoc Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 3.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Caption: Workflow for incorporating the labeled lysine via SPPS.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol describes the use of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in a SILAC experiment for quantitative proteomics. Note that for SILAC, the free amino acid L-Lysine-¹³C₆,¹⁵N₂ is typically used for metabolic labeling. However, the synthesis of this free amino acid often starts from a protected form like Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂. This section will outline the general SILAC workflow where the labeled lysine is a key component.

Objective: To compare the relative abundance of proteins between two cell populations.

Materials:

-

L-Lysine-¹³C₆,¹⁵N₂ (heavy) and unlabeled L-Lysine (light)

-

SILAC-grade cell culture medium deficient in lysine

-

Dialyzed fetal bovine serum (FBS)

-

Cell lines suitable for SILAC (e.g., HeLa, HEK293)

-

Cell lysis buffer

-

Protease inhibitor cocktail

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Methodology:

-

Adaptation Phase:

-

Culture two populations of cells.

-

One population is grown in "light" medium containing unlabeled L-lysine.

-

The second population is grown in "heavy" medium containing L-Lysine-¹³C₆,¹⁵N₂.

-

Culture the cells for at least five passages to ensure near-complete incorporation of the respective lysine isotopes into the proteome.[2]

-

-

Experimental Phase:

-

Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" cells serve as a control).

-

-

Sample Preparation:

-

Harvest both cell populations.

-

Combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.

-

Extract the total protein and determine the protein concentration.

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the protein extract.

-

Digest the proteins into peptides using trypsin overnight. Trypsin cleaves C-terminal to lysine and arginine residues.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[2]

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the "light" or "heavy" lysine.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each peptide pair.

-

The ratio of the peak intensities of the "heavy" to "light" peptides corresponds to the relative abundance of the protein from which they originated between the two experimental conditions.

-

Caption: General workflow of a SILAC experiment.

NMR Spectroscopy

This protocol provides a general framework for the analysis of a peptide containing Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ using NMR spectroscopy. The isotopic labels serve as powerful probes for structural and dynamic studies.

Objective: To obtain structural and dynamic information of a peptide containing an isotopically labeled lysine.

Materials:

-

Purified peptide containing L-Lysine-¹³C₆,¹⁵N₂

-

NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O or D₂O)

-

NMR spectrometer with ¹H, ¹³C, and ¹⁵N capabilities

-

NMR tubes

Methodology:

-

Sample Preparation:

-

Dissolve the lyophilized peptide in the appropriate NMR buffer to a final concentration typically in the range of 0.1-1 mM.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a series of NMR experiments to assign the chemical shifts of the backbone and side-chain atoms and to obtain structural restraints.

-

1D ¹H NMR: To check the overall folding and purity of the peptide.

-

2D ¹H-¹⁵N HSQC: This is a key experiment that provides a fingerprint of the peptide, with one peak for each N-H bond. The ¹⁵N label in the lysine residue will give rise to a specific, identifiable peak.

-

2D ¹H-¹³C HSQC: To observe the chemical shifts of the carbon atoms and their attached protons. The six ¹³C labels in the lysine will provide distinct signals.

-

3D Triple-Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB): These experiments are used to correlate the backbone amide ¹H and ¹⁵N chemical shifts with the ¹³Cα and ¹³Cβ chemical shifts of the same and preceding residues, enabling sequential backbone assignment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

-

Relaxation Experiments (T₁, T₂, Heteronuclear NOE): To study the dynamics of the peptide at different timescales.

-

-

Data Processing and Analysis:

-

Process the acquired NMR data using appropriate software (e.g., NMRPipe, Sparky).

-

Assign the chemical shifts of the atoms in the peptide.

-

Use the NOE-derived distance restraints and dihedral angle restraints (if available) to calculate a 3D structure of the peptide.

-

Analyze the relaxation data to understand the flexibility and dynamics of the peptide backbone and side chains, with a particular focus on the labeled lysine residue.

-

Applications

The unique properties of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ make it an invaluable tool in various research areas:

-

Quantitative Proteomics: As a precursor for the 'heavy' amino acid in SILAC experiments, it allows for the accurate relative quantification of thousands of proteins in complex biological samples.[2]

-

Peptide Synthesis: It serves as a building block for the synthesis of isotopically labeled peptides. These peptides can be used as internal standards for the quantification of endogenous peptides, as substrates in enzyme assays, or as probes to study protein-protein interactions.[2]

-

Structural Biology: The incorporation of ¹³C and ¹⁵N labels into peptides and proteins is crucial for NMR spectroscopy studies.[2] These labels enhance spectral dispersion and allow for the use of powerful heteronuclear NMR techniques to determine the 3D structure and dynamics of biomolecules.[2]

-

Metabolic Studies: Labeled amino acids can be used to trace metabolic pathways and to study protein turnover rates in living cells.[2]

-

Pharmaceutical Development: Isotopic labeling is used to track the metabolism and pharmacokinetics of peptide-based drugs.[2]

References

- 1. chempep.com [chempep.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 4. Fmoc-Lys(Boc)-OH-13C6,15N2 98 atom % 15N, 98 atom % 13C, 97% (CP) | 850080-89-6 [sigmaaldrich.com]

- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂: An Essential Tool in Modern Proteomics and Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, a critical isotopically labeled amino acid derivative. Its use is foundational in advanced biochemical studies requiring precise isotopic tracing, particularly in quantitative proteomics, peptide synthesis, and structural biology. This document outlines its chemical and physical properties, detailed experimental workflows for its application, and the logical framework for its use in mass spectrometry and NMR spectroscopy.

Core Compound Data

Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a derivative of the amino acid L-lysine, where the carbon backbone is uniformly labeled with Carbon-13 (¹³C) and both nitrogen atoms are labeled with Nitrogen-15 (¹⁵N). The α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is central to its application in Solid-Phase Peptide Synthesis (SPPS).

Table 1: Chemical and Physical Properties

| Property | Value | Citations |

| CAS Number | 850080-89-6 | [1][2][3][4] |

| Molecular Weight | 476.48 g/mol | [1][4] |

| Molecular Formula | C₂₀¹³C₆H₃₂¹⁵N₂O₆ | [4] |

| Appearance | Solid | [1] |

| Melting Point | 130-135 °C | [1] |

| Storage Temperature | 2-8°C | [1][4] |

| Isotopic Purity | 98 atom % ¹³C, 98 atom % ¹⁵N | [1] |

| Chemical Purity | ≥97% | [1] |

| Mass Shift | M+8 | [1] |

Key Applications and Methodologies

The primary utility of this compound stems from the predictable mass shift (+8 Da) introduced by the isotopic labels (6 x ¹³C and 2 x ¹⁵N), making it an invaluable tool for mass spectrometry-based quantification. Furthermore, the nuclear spin properties of ¹³C and ¹⁵N are leveraged in Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of peptides and proteins.[5][2]

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ serves as a key building block for the site-specific incorporation of a heavy-labeled lysine (B10760008) residue into a synthetic peptide sequence.[2] The Fmoc/Boc protection strategy allows for efficient and selective peptide chain elongation.[2]

This protocol outlines a single coupling cycle for incorporating the labeled lysine derivative into a growing peptide chain anchored to a solid support resin (e.g., Rink Amide, Wang resin).

-

Resin Preparation: Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 15-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[6]

-

Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[6][7]

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve 2-4 equivalents of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and a similar molar equivalent of an activating agent (e.g., HBTU, HATU) in DMF.[6]

-

Add 4-8 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[6]

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane). This step cleaves the peptide from the resin and simultaneously removes the acid-labile Boc group from the lysine side chain and other side-chain protecting groups.[8]

Diagram 1: Fmoc-SPPS Workflow

Caption: General workflow for incorporating an amino acid using Fmoc Solid-Phase Peptide Synthesis.

Quantitative Proteomics

Isotopically labeled peptides synthesized with Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ are ideal internal standards for absolute quantification of proteins via mass spectrometry. By adding a known quantity of the "heavy" synthetic peptide to a complex biological sample (e.g., cell lysate), the corresponding "light" (natural abundance) endogenous peptide can be accurately quantified by comparing their signal intensities in the mass spectrometer.

-

Sample Preparation:

-

Lyse cells or tissues using a suitable buffer to extract proteins.

-

Determine the total protein concentration of the lysate.

-

-

Spiking of Internal Standard: Add a precise, known amount of the purified ¹³C₆,¹⁵N₂-labeled synthetic peptide (internal standard) to the protein lysate.

-

Proteolytic Digestion:

-

Denature, reduce, and alkylate the proteins in the sample.

-

Digest the entire protein mixture into smaller peptides using a protease, typically trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring the labeled lysine will be at the C-terminus of the resulting peptide (unless followed by proline).[5]

-

-

Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column to remove contaminants that could interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography (LC) based on their physicochemical properties.

-

Analyze the eluting peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the isotopic labels.

-

-

Data Analysis:

-

Identify the "light" (endogenous) and "heavy" (standard) peptide pairs based on their specific mass-to-charge (m/z) ratios.

-

Quantify the endogenous peptide by calculating the ratio of the signal intensities (e.g., peak area) of the light peptide to the heavy peptide. Since the amount of the heavy standard is known, the absolute amount of the endogenous peptide can be determined.

-

Diagram 2: Quantitative Proteomics Workflow

Caption: Workflow for targeted protein quantification using a heavy-labeled peptide standard.

Structural Biology via NMR Spectroscopy

Peptides and proteins synthesized with ¹³C and ¹⁵N labeled amino acids are crucial for structure determination using NMR spectroscopy.[2] These isotopes have nuclear spins that can be detected by NMR. Their incorporation greatly simplifies complex spectra and enables the use of powerful multi-dimensional NMR experiments (e.g., HSQC, HNCA) to determine the three-dimensional structure of the molecule in solution.[4][9]

-

Synthesis and Purification: Synthesize the peptide or protein of interest, incorporating Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and potentially other labeled amino acids at desired positions using SPPS or recombinant expression systems. Purify the labeled biomolecule to homogeneity.

-

Sample Preparation:

-

Dissolve the purified, labeled peptide/protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O).

-

Adjust the concentration to be within the optimal range for NMR analysis (typically 0.1 - 1 mM).[10]

-

-

NMR Data Acquisition:

-

Collect a series of multi-dimensional NMR experiments (2D, 3D, 4D) that correlate the nuclei (¹H, ¹³C, ¹⁵N).

-

These experiments establish through-bond and through-space connectivities between different atoms in the molecule.

-

-

Resonance Assignment: Process the NMR data and use specialized software to assign the observed resonance signals to specific atoms within the amino acid sequence of the peptide or protein.[10]

-

Structural Restraint Generation:

-

Extract structural information from the NMR data. This includes distance restraints from Nuclear Overhauser Effect (NOE) experiments and dihedral angle restraints from J-coupling measurements.[10]

-

-

Structure Calculation and Validation:

Diagram 3: NMR Structure Determination Workflow

Caption: General workflow for determining the 3D structure of a biomolecule using NMR.

References

- 1. mdpi.com [mdpi.com]

- 2. chempep.com [chempep.com]

- 3. Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc and Boc Protecting Groups in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the two predominant α-amino protecting group strategies in peptide synthesis: Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). A thorough understanding of their respective chemistries, advantages, and limitations is critical for the successful synthesis of peptides for research and therapeutic applications.

Core Principles of Protecting Groups in Peptide Synthesis

Peptide synthesis is a stepwise process of forming amide (peptide) bonds between amino acids.[1] To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked or "protected".[1] The α-amino group of the incoming amino acid is protected to prevent self-polymerization, while the reactive side chains of amino acids are also protected.[1][2]

An ideal protecting group strategy is characterized by the principle of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[2][3][4] This allows for the selective deprotection of the α-amino group for chain elongation, while the side-chain protecting groups remain intact until the final step of the synthesis.[2][3]

The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy

The Fmoc strategy, introduced in the 1970s, has become the most widely used method for solid-phase peptide synthesis (SPPS), largely due to its mild reaction conditions.[]

Chemical Mechanism and Properties

The Fmoc group is a base-labile protecting group.[6] Its removal is achieved through a β-elimination reaction initiated by a mild base, typically a 20-50% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[][7] The deprotection process is rapid, often completing in minutes.[8]

The key features of the Fmoc strategy are:

-

Mild Deprotection: The use of a weak base like piperidine preserves the integrity of acid-sensitive amino acid side chains and linkers to the solid support.[9]

-

Full Orthogonality: The Fmoc group's base-lability is fully orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), which are removed in the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[2][]

-

UV Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, which can be used for real-time monitoring of the deprotection and coupling reactions.[1]

Advantages and Disadvantages

Advantages:

-

Milder deprotection conditions are suitable for acid-sensitive peptides, such as those with phosphorylation or glycosylation.[1]

-

The fully orthogonal protection scheme allows for the synthesis of complex peptides and those requiring side-chain modifications.[2][]

-

Automated synthesis is straightforward, and reaction progress can be easily monitored.[1]

Disadvantages:

-

Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[]

-

Aggregation of the growing peptide chain can be more problematic in some sequences.[10]

-

The base-lability of the Fmoc group requires careful handling to avoid premature deprotection.[]

The Boc (tert-Butyloxycarbonyl) Strategy

The Boc strategy was the foundational method for Merrifield's solid-phase synthesis and remains a robust and effective approach, particularly for certain types of peptides.[2]

Chemical Mechanism and Properties

The Boc group is an acid-labile protecting group.[11] Its removal is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM).[2][11] This deprotection step generates a carbamic acid intermediate that readily decarboxylates to yield the free amine.[11]

The key features of the Boc strategy are:

-

Acid-Labile Protection: The Boc group is removed with TFA, while the side-chain protecting groups (e.g., benzyl, tosyl) require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[2]

-

Quasi-Orthogonality: The protection scheme is considered quasi-orthogonal because both the temporary (Boc) and permanent (side-chain) protecting groups are removed by acid, albeit of different strengths.[2][4]

-

Reduced Aggregation: The protonation of the N-terminus after Boc deprotection can help to disrupt peptide aggregation, making this method advantageous for long or hydrophobic sequences.[12]

Advantages and Disadvantages

Advantages:

-

Boc-protected amino acids are generally less expensive.

-

It can be more effective for synthesizing long or hydrophobic peptides that are prone to aggregation.[12]

-

The chemistry is well-established and robust.

Disadvantages:

-

The repeated use of acid for deprotection can lead to the degradation of sensitive amino acids.[12]

-

The final cleavage step requires the use of hazardous strong acids like HF, which necessitates specialized equipment.[1]

-

The protection scheme is not fully orthogonal, which can limit its application for some complex peptides.[2]

Head-to-Head Comparison of Fmoc and Boc Strategies

The choice between the Fmoc and Boc strategies depends on several factors, including the peptide sequence, desired modifications, cost, and available equipment.

Table 1: General Comparison of Fmoc and Boc Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |

| Orthogonality | Fully orthogonal[2][] | Quasi-orthogonal[2][4] |

| Advantages | Milder conditions, suitable for sensitive peptides, easy monitoring[1][] | Cost-effective, good for long/hydrophobic sequences[12] |

| Disadvantages | Higher cost, potential for aggregation[][10] | Harsh conditions, requires special equipment[1] |

Table 2: Typical Reaction Conditions

| Parameter | Fmoc-SPPS | Boc-SPPS |

| Deprotection Reagent | 20-50% Piperidine in DMF | 50% TFA in DCM |

| Deprotection Time | 3-20 minutes[7][8] | 10-30 minutes[13] |

| Coupling Reagents | HBTU, HATU, HCTU, DIC/HOBt[14][15] | DCC/HOBt, HBTU, HATU[16] |

| Coupling Time | 30-120 minutes | 60-120 minutes[16] |

| Neutralization Step | Not required | Required (e.g., 10% DIEA in DCM)[16] |

Table 3: General Solubility of Protected Amino Acids

| Solvent | Fmoc-Amino Acids | Boc-Amino Acids |

| DMF | Good to excellent for most[9][17] | Generally soluble |

| NMP | Good to excellent for most, but some decomposition over time[9][17] | Generally soluble |

| DCM | Limited for many[9][17] | Good for most[17] |

| Water | Generally insoluble | Varies, some are soluble[18] |

Note: Specific solubility can vary significantly between different amino acid derivatives and should be determined empirically.

Common Side Reactions in Peptide Synthesis

Several side reactions can occur during both Fmoc and Boc SPPS, potentially impacting the purity and yield of the final peptide.

Table 4: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Predominant Strategy | Mitigation |

| Aspartimide Formation | Cyclization of aspartic acid residues, leading to chain termination or formation of β-aspartyl peptides.[19] | Fmoc | Use of protecting groups like Ompe or Mmt on the Asp side chain; addition of HOBt to the deprotection solution.[19] |

| Diketopiperazine Formation | Cyclization and cleavage of the first two amino acids from the resin.[12] | Fmoc | Use of 2-chlorotrityl resin; coupling the third amino acid before deprotection of the second. |

| Racemization | Loss of stereochemical integrity, particularly at the C-terminal cysteine and histidine residues. | Both | Use of coupling reagents like COMU or PyAOP; careful control of reaction conditions.[15] |

| Alkylation of Tryptophan | Modification of the tryptophan indole (B1671886) ring by carbocations generated during acidolysis.[2] | Boc | Use of scavengers like triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT) during cleavage.[2] |

Experimental Protocols

The following are generalized protocols for key steps in amino acid protection and solid-phase peptide synthesis.

Nα-Fmoc Protection of an Amino Acid (Fmoc-OSu Method)

-

Dissolve the amino acid in a 10% sodium carbonate solution.

-

Dissolve Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in acetone (B3395972) or dioxane.

-

Add the Fmoc-OSu solution to the amino acid solution and stir at room temperature for 4-24 hours.

-

Acidify the reaction mixture with dilute HCl to a pH of 2-3.

-

Extract the precipitated Fmoc-amino acid with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.

Nα-Boc Protection of an Amino Acid (Boc Anhydride Method)

-

Dissolve the amino acid in a mixture of dioxane and water.

-

Add a base, such as triethylamine (B128534) or sodium hydroxide, to the solution.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O to the reaction mixture and stir at room temperature for 2-12 hours.[11]

-

Acidify the mixture with a citric acid solution.

-

Extract the Boc-amino acid with an organic solvent (e.g., ethyl acetate).[11]

-

Wash the organic layer, dry, and evaporate the solvent.

Standard Fmoc-SPPS Cycle

This cycle is repeated for each amino acid addition.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.[9]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes.[9]

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and the Fmoc adduct.[9]

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-amino acid (2-4 equivalents) with a coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIEA) in DMF.[16]

-

Add the activated amino acid solution to the resin.

-

Agitate for 30-120 minutes.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Standard Boc-SPPS Cycle

This cycle is repeated for each amino acid addition.

-

Resin Swelling: Swell the resin in DCM.[16]

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 10-30 minutes.[16]

-

Washing: Wash the resin with DCM.[16]

-

Neutralization: Treat the resin with 10% DIEA in DCM for 5-10 minutes to neutralize the terminal ammonium (B1175870) salt.[16]

-

Washing: Wash the resin with DCM.[16]

-

Amino Acid Coupling:

-

Washing: Wash the resin with DMF and DCM.

Final Cleavage and Deprotection

-

Fmoc Strategy: The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, TIS), for 1-3 hours.[20]

-

Boc Strategy: A two-step "low-high" HF cleavage is often employed.[16] The "low HF" step with DMS removes more acid-labile groups, followed by a "high HF" step to cleave the peptide from the resin and remove remaining protecting groups.[16]

Visualizing the Chemistry: Workflows and Mechanisms

The following diagrams illustrate the core chemical transformations and process flows in Fmoc and Boc peptide synthesis.

Caption: Fmoc deprotection via a base-catalyzed β-elimination.

Caption: Boc deprotection via an acid-catalyzed mechanism.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 11. jk-sci.com [jk-sci.com]

- 12. chempep.com [chempep.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. bachem.com [bachem.com]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

- 18. benchchem.com [benchchem.com]

- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tools.thermofisher.com [tools.thermofisher.com]

The Role of Stable Isotope Labeling in Proteomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug development, a deep understanding of the proteome—the entire set of proteins expressed by a genome—is paramount. Quantitative proteomics, which focuses on measuring the abundance of proteins, provides critical insights into cellular processes, disease mechanisms, and the efficacy of therapeutic interventions. Among the most powerful and widely adopted techniques in this field is stable isotope labeling. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of key stable isotope labeling methods in proteomics.

Core Principles of Stable Isotope Labeling in Proteomics

Stable isotope labeling techniques are founded on the principle of introducing atoms with heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides.[1] This creates a mass difference between labeled and unlabeled samples, which can be precisely measured by mass spectrometry (MS). By comparing the signal intensities of the "light" (natural isotope abundance) and "heavy" (stable isotope-enriched) forms of a peptide, researchers can accurately quantify the relative abundance of that peptide—and by extension, its parent protein—between different samples.[2]

The primary strategies for introducing stable isotopes can be categorized as:

-

Metabolic Labeling: Stable isotopes are incorporated into proteins in vivo as cells are cultured in media containing isotope-labeled amino acids.[3] This approach, exemplified by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers high accuracy as samples are mixed at the very beginning of the experimental workflow, minimizing downstream quantitative errors.[4]

-

Chemical Labeling: Isotope-containing tags are chemically conjugated to proteins or peptides in vitro after extraction from cells or tissues.[5] Techniques like Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) fall into this category. These methods allow for the multiplexing of several samples in a single MS analysis.[6]

-

Enzymatic Labeling: This method involves the use of an enzyme to incorporate stable isotopes. A common technique is the use of trypsin in the presence of heavy water (H₂¹⁸O) to catalyze the incorporation of two ¹⁸O atoms at the C-terminus of each tryptic peptide.[7][8]

Key Methodologies and Experimental Protocols

This section details the experimental workflows for the three most prominent stable isotope labeling techniques: SILAC, iTRAQ, and TMT.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling approach renowned for its high accuracy in quantitative proteomics.[4] It is particularly well-suited for cultured cells.

Experimental Protocol: A Step-by-Step Guide to SILAC

1. Cell Culture and Labeling:

-

Two populations of cells are cultured in parallel. One is grown in "light" medium containing standard amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine).

-

The second population is grown in "heavy" medium where these essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine).[2]

-

Cells are passaged for at least five doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[9]

2. Sample Preparation and Protein Extraction:

-

After the respective treatments (e.g., drug vs. vehicle), cells from the "light" and "heavy" populations are harvested.

-

The cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.

-

Proteins are extracted from the combined cell lysate using appropriate lysis buffers containing protease and phosphatase inhibitors.

3. Protein Digestion:

-

The protein mixture is typically separated by SDS-PAGE, and the gel is cut into bands.

-

In-gel digestion is performed using a protease, most commonly trypsin, which cleaves proteins into smaller peptides.[10]

4. Mass Spectrometry Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label.

5. Data Analysis:

-

Specialized software is used to identify the peptides and quantify the intensity ratio of the heavy and light peptide pairs.

-

This ratio directly reflects the relative abundance of the protein in the two original samples.[4]

Visualizing the SILAC Workflow

Caption: A schematic of the SILAC experimental workflow.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides. This allows for the simultaneous quantification of peptides from up to eight different samples.[11]

Experimental Protocol: A Step-by-Step Guide to iTRAQ

1. Protein Extraction and Digestion:

-

Proteins are extracted from each sample individually.

-

The protein concentration is accurately determined for each sample.

-

Equal amounts of protein from each sample are denatured, reduced, and alkylated.

-

The proteins are then digested with trypsin.[3]

2. Peptide Labeling:

-

Each peptide digest is labeled with a different iTRAQ reagent. The reagents are isobaric, meaning they have the same total mass.[11]

-

The labeling reaction targets the N-terminus and lysine (B10760008) side chains of the peptides.

3. Sample Pooling and Fractionation:

-

The labeled peptide samples are combined into a single mixture.

-

To reduce complexity, the pooled sample is often fractionated using techniques like strong cation exchange or high-pH reversed-phase chromatography.

4. Mass Spectrometry Analysis:

-

Each fraction is analyzed by LC-MS/MS.

-

In the MS1 scan, the same peptide from different samples appears as a single peak because the tags are isobaric.

-

Upon fragmentation in the MS/MS scan, the tags release reporter ions of different masses, which are used for quantification.[12]

5. Data Analysis:

-

The intensities of the reporter ions are used to determine the relative abundance of the peptide in each of the original samples.

Visualizing the iTRAQ Workflow

Caption: A schematic of the iTRAQ experimental workflow.

Tandem Mass Tags (TMT)

TMT is another popular isobaric chemical labeling technique that allows for the multiplexing of up to 18 samples.[6] The principle and workflow are very similar to iTRAQ.

Experimental Protocol: A Step-by-Step Guide to TMT

1. Protein Extraction and Digestion:

-

This step is identical to the iTRAQ protocol: individual protein extraction, quantification, reduction, alkylation, and tryptic digestion.[5]

2. Peptide Labeling:

-

Each peptide digest is labeled with a specific TMT reagent.[13]

-

The reaction is quenched with hydroxylamine.[5]

3. Sample Pooling and Fractionation:

-

The TMT-labeled samples are combined into a single mixture.

-

The pooled sample is typically fractionated to reduce complexity before MS analysis.

4. Mass Spectrometry Analysis:

-

Each fraction is analyzed by LC-MS/MS.

-

Similar to iTRAQ, peptides labeled with different TMT tags are isobaric in the MS1 scan.

-

Fragmentation in the MS/MS scan generates reporter ions with unique masses for quantification.[6]

5. Data Analysis:

-

The relative abundances of peptides are determined from the intensities of the TMT reporter ions.[14]

Visualizing the TMT Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 3. biotech.cornell.edu [biotech.cornell.edu]

- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 7. Optimized sample preparation and data analysis for TMT proteomic analysis of cerebrospinal fluid applied to the identification of Alzheimer’s disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 12. 4.5. Isobaric Tags for Relative and Absolute Quantification (iTRAQ) Labeling and Mass Spectrometry Analysis [bio-protocol.org]

- 13. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 14. Quantitative Proteome Data Analysis of Tandem Mass Tags Labeled Samples | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to Heavy Amino Acids for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of heavy amino acids in mass spectrometry-based quantitative proteomics, with a primary focus on Stable Isotope Labeling with Amino acids in Cell culture (SILAC). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to implement this powerful technique for precise protein quantification.

Introduction to Heavy Amino Acid Labeling

Stable isotope labeling with heavy amino acids is a robust method for accurate relative and absolute quantification of proteins in complex biological samples.[1][2] The core principle involves the metabolic incorporation of amino acids containing stable, non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N) into the entire proteome of living cells.[3][4] This creates a "heavy" proteome that is chemically identical to the "light" proteome of control cells grown in normal media, but distinguishable by a specific mass shift in a mass spectrometer.[5] This mass difference allows for the direct comparison of protein abundance between different cell populations with high accuracy and reproducibility.[6][7]

The most widely adopted technique in this category is SILAC, first introduced in 2002.[4][8] SILAC has become a cornerstone of quantitative proteomics due to its straightforward workflow and the ability to combine samples at the very beginning of the experimental process, which significantly minimizes experimental variability.[6][7]

The Principle of SILAC

The SILAC method relies on the metabolic incorporation of heavy amino acids during protein synthesis.[4] Two populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids, typically L-arginine and L-lysine.[9] One population is grown in "light" medium containing the natural isotopes of these amino acids (e.g., ¹²C, ¹⁴N), while the other is grown in "heavy" medium containing their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine, ¹³C₆¹⁵N₂-L-lysine).[10]

After a sufficient number of cell divisions (typically at least five), the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[9][11] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested, usually with trypsin.[11] The resulting peptide mixtures are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

In the mass spectrometer, peptides from the "light" and "heavy" samples appear as pairs of peaks separated by a known mass difference. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[6]

Quantitative Data Presentation

The choice of a quantitative proteomics method is a critical decision in experimental design. The following table provides a comparison of key features of SILAC with two other common labeling techniques: isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), as well as label-free quantification.

| Feature | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Labeling) | Label-Free Quantification |

| Principle | Metabolic labeling in vivo | Chemical labeling of peptides in vitro | Based on spectral counting or peptide peak intensity |

| Multiplexing | Typically 2-plex or 3-plex; up to 5-plex has been demonstrated[12] | 4-plex, 8-plex (iTRAQ); up to 11-plex (TMT)[13] | Not applicable (samples run individually) |

| Accuracy | High, as samples are mixed early, minimizing experimental error[7][8] | Good, but can be affected by ratio compression[2] | Lower precision and accuracy compared to labeling methods[14][15] |

| Precision | High[14][15] | Good[14][15] | Lower[14][15] |

| Applicability | Limited to cultured cells that can incorporate the labeled amino acids[8] | Applicable to virtually any sample type, including tissues and body fluids[13] | Applicable to any sample type |

| Cost | High cost of stable isotope-labeled amino acids and specialized media | High cost of isobaric tagging reagents | Lower reagent cost, but higher instrument time |

| Throughput | Lower compared to iTRAQ/TMT due to limited multiplexing[16] | High, due to the ability to analyze multiple samples simultaneously[16] | Low, as each sample is analyzed separately |

The following table provides an example of how SILAC data is typically presented, showing the protein, the heavy/light (H/L) ratio, and the number of peptides used for quantification.

| Protein | H/L Ratio | H/L Standard Deviation | Number of Peptides Quantified |

| Protein A | 2.5 | 0.3 | 15 |

| Protein B | 1.1 | 0.1 | 22 |

| Protein C | 0.4 | 0.05 | 8 |

| Protein D | 5.2 | 0.8 | 11 |

Experimental Protocols

The following sections provide a detailed methodology for a typical SILAC experiment.

Phase 1: Adaptation (Cell Labeling)

This initial phase is crucial for ensuring complete incorporation of the heavy amino acids into the cellular proteome.[11]

-

Cell Culture Preparation : Select the cell line of interest. It is essential to use dialyzed fetal bovine serum (dFBS) in the culture medium to eliminate the presence of unlabeled amino acids.[11]

-

Media Preparation : Prepare "light" and "heavy" SILAC media. Both media should be identical, with the exception of the isotopic forms of L-arginine and L-lysine. The "heavy" medium will contain the stable isotope-labeled versions of these amino acids.

-

Cell Seeding : Seed the cells in both "light" and "heavy" media.

-

Cell Growth and Division : Culture the cells for at least five cell divisions to ensure greater than 95% incorporation of the heavy amino acids.[11]

-

Incorporation Check (Optional but Recommended) : To verify complete labeling, a small aliquot of the "heavy" labeled cells can be harvested, lysed, and the proteins digested. The resulting peptides are then analyzed by LC-MS/MS to confirm the absence of "light" peptides.[11]

Phase 2: Experimental Treatment

Once complete labeling is achieved, the cells are ready for the experimental manipulation.[6]

-

Experimental Condition : Apply the desired treatment (e.g., drug, growth factor) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population (e.g., the "light" labeled cells) serves as the control.

-

Cell Harvesting : After the treatment period, harvest both the "light" and "heavy" cell populations.

-

Cell Counting and Mixing : Accurately count the cells from each population and mix them at a 1:1 ratio.[11] This early-stage mixing is a key advantage of SILAC as it minimizes downstream experimental variability.[8]

Protein Extraction and Digestion

-

Cell Lysis : Resuspend the mixed cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.[17] Incubate on ice to ensure complete cell lysis.[17]

-

Protein Quantification : Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

In-Solution Digestion Protocol :

-

Reduction : Reduce the disulfide bonds in the proteins by adding a reducing agent (e.g., DTT or TCEP) and incubating at an elevated temperature (e.g., 60°C).[11]

-

Alkylation : Alkylate the cysteine residues to prevent the reformation of disulfide bonds by adding an alkylating agent (e.g., iodoacetamide) and incubating in the dark at room temperature.[11]

-

Digestion : Digest the proteins into peptides using a protease, most commonly trypsin. The digestion is typically carried out overnight at 37°C.[11]

-

Quenching : Stop the digestion by adding an acid, such as formic acid.[11]

-

-

In-Gel Digestion Protocol (Alternative) :

-

SDS-PAGE : Separate the protein lysate by one-dimensional SDS-PAGE.

-

Excision : Excise the protein bands of interest or the entire lane.

-

Destaining : Destain the gel pieces to remove the Coomassie stain.

-

Reduction and Alkylation : Perform in-gel reduction and alkylation of the proteins.[11]

-

Digestion : Add trypsin to the gel pieces and incubate overnight at 37°C to digest the proteins.[11]

-

Peptide Extraction : Extract the peptides from the gel pieces using a series of buffers with increasing organic solvent concentration.[11]

-

Mass Spectrometry Analysis and Data Processing

-

LC-MS/MS Analysis : Analyze the digested peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-liquid chromatography system.[11]

-

Data Analysis : Process the raw mass spectrometry data using specialized software such as MaxQuant, Proteome Discoverer, or FragPipe.[18][19] These programs can identify the peptides and quantify the heavy-to-light ratios for each identified protein.

-

Data Interpretation : The output will typically be a list of identified proteins with their corresponding quantification ratios.[20] Statistical analysis is then performed to identify proteins that are significantly up- or down-regulated in response to the experimental treatment.[21]

Visualizations of Workflows and Pathways

SILAC Experimental Workflow

The following diagram illustrates the general workflow of a SILAC experiment, from cell labeling to data analysis.

Caption: A schematic of the SILAC experimental workflow.

Logical Relationship of SILAC Data Analysis

This diagram outlines the key steps in processing and interpreting data from a SILAC experiment.

Caption: The logical flow of SILAC data analysis.

EGFR Signaling Pathway Dynamics in Response to Cetuximab

SILAC is a powerful tool for studying dynamic changes in signaling pathways.[14][15] For instance, in colorectal cancer cells treated with the EGFR-blocking antibody cetuximab, SILAC-based phosphoproteomics revealed an initial downregulation of the MAPK pathway, followed by a partial rescue of signaling, potentially through the upregulation of ERBB3.[14][15] The following diagram illustrates these key signaling events.

Caption: EGFR signaling changes with Cetuximab treatment.

References

- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding iTRAQ, SILAC, and Label-Free Quantification: Differences, Advantages, and Limitations | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - AR [thermofisher.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of Three Label based Quantification Techniques iTRAQ TMT and SILAC [creative-proteomics.com]

- 14. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe | FragPipe [fragpipe.nesvilab.org]

- 20. research.yale.edu [research.yale.edu]

- 21. Using proteus R package: SILAC data [compbio.dundee.ac.uk]

Basic principles of using isotopically labeled lysine in research

An In-depth Technical Guide on the Core Principles of Using Isotopically Labeled Lysine (B10760008) in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of isotopically labeled lysine in quantitative proteomics research. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy that enables accurate relative quantification of proteins in different cell populations.[1][2][3][4] This technique relies on the metabolic incorporation of "heavy" non-radioactive isotopes of essential amino acids, such as lysine and arginine, into the entire proteome of living cells.[1][2][3][4]

The choice of lysine and arginine is strategic, as trypsin, the most commonly used protease in proteomics, cleaves proteins at the C-terminus of these amino acids.[2][4][5] This ensures that the vast majority of tryptic peptides will incorporate at least one labeled amino acid, making them detectable and quantifiable by mass spectrometry (MS).[4][5] By comparing the signal intensities of "heavy" and "light" peptide pairs, researchers can accurately determine the relative abundance of thousands of proteins between different experimental conditions.[1][3]

Core Principles of Isotopic Labeling with Lysine

The fundamental principle of SILAC is to grow two or more populations of cells in media that are identical except for the isotopic composition of a specific amino acid, typically lysine and/or arginine.[2][3] One population is cultured in "light" medium containing the natural abundance isotopes (e.g., ¹²C, ¹⁴N), while the other population(s) are grown in "heavy" medium supplemented with stable isotope-labeled counterparts (e.g., ¹³C₆-lysine, ¹³C₆,¹⁵N₂-lysine).[2][3]

Over several cell divisions, the "heavy" amino acids are incorporated into newly synthesized proteins, resulting in a proteome where nearly all instances of that amino acid are the heavy variant.[1][6] Once labeling is complete (typically >95% incorporation), the cell populations can be subjected to different experimental treatments (e.g., drug administration, gene knockdown).[1][7] The samples are then combined at an early stage, often at the cell or lysate level.[1][8] This early mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample processing.[9]

The combined protein mixture is then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] In the mass spectrometer, the chemically identical light and heavy peptides are separated by a specific mass shift, allowing for their relative quantification.[10]

Quantitative Data on Isotopically Labeled Lysine

The choice of isotopic label for lysine depends on the desired mass shift and the multiplexing capabilities of the experiment. Different isotopes of lysine provide distinct mass differences, enabling the simultaneous comparison of multiple conditions.

| Isotope Labeled Lysine | Abbreviation | Mass Shift (Da) | Common Applications |

| L-Lysine | Light / K0 | 0 | Control |

| L-Lysine-¹³C₆ | Medium / K6 | +6 | 2-plex or 3-plex SILAC |

| L-Lysine-¹³C₆,¹⁵N₂ | Heavy / K8 | +8 | 2-plex or 3-plex SILAC for a larger mass shift |

| L-Lysine-d₄ | Medium / K4 | +4 | 3-plex SILAC |

Table 1: Common Isotopically Labeled Lysine Variants and their Mass Shifts.

Achieving high incorporation efficiency is critical for accurate quantification. Typically, researchers aim for >95-97% incorporation of the heavy amino acid.[7][11]

| Parameter | Value | Reference |

| Target Labeling Efficiency | >95% | [7] |

| Typical Cell Doublings Required | 5-6 | [1][7] |

| Example Observed Efficiency (Yeast) | 96% | [12] |